Tert-butyl 2-amino-2-(trifluoromethyl)but-3-ynoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 2-amino-2-(trifluoromethyl)but-3-ynoate is an organic compound that contains a trifluoromethyl group, which is known for its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the practical methods for synthesizing tert-butyl 2-amino-2-(trifluoromethyl)but-3-ynoate involves the decarboxylative cross-coupling of N-hydroxyphthalimide esters with tert-butyl 2-(trifluoromethyl)acrylate. This reaction is driven by the photochemical activity of electron donor-acceptor complexes formed by the non-covalent interaction between a Hantzsch ester and a redox-active ester .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis methods used in laboratory settings can be adapted for larger-scale production. The use of cost-effective reaction systems and rich functional group tolerance makes these methods suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-amino-2-(trifluoromethyl)but-3-ynoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions often involve specific temperatures, solvents, and pH levels to achieve the desired outcomes.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
Tert-butyl 2-amino-2-(trifluoromethyl)but-3-ynoate has several scientific research applications, including:
Chemistry: The compound is used in the synthesis of other fluorine-containing compounds, which are valuable in various chemical reactions and processes.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: The trifluoromethyl group is known for its pharmacological properties, making this compound a candidate for drug development and medicinal chemistry.
Industry: The compound’s unique chemical properties make it useful in industrial applications, such as the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 2-amino-2-(trifluoromethyl)but-3-ynoate involves its interaction with molecular targets and pathways. The trifluoromethyl group can influence the compound’s reactivity and interactions with other molecules, leading to various chemical and biological effects. The specific pathways and targets depend on the context of its use, such as in chemical reactions or biological systems.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to tert-butyl 2-amino-2-(trifluoromethyl)but-3-ynoate include other trifluoromethyl-containing compounds, such as:
- Trifluoromethylbenzene
- Trifluoromethylpyridine
- Trifluoromethylphenol
Uniqueness
This compound is unique due to its specific structure, which combines a trifluoromethyl group with an amino and alkyne functional group. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in scientific research and industry.
Properties
IUPAC Name |
tert-butyl 2-amino-2-(trifluoromethyl)but-3-ynoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12F3NO2/c1-5-8(13,9(10,11)12)6(14)15-7(2,3)4/h1H,13H2,2-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHXGEVJQUNOUOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(C#C)(C(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.